molecular formula C7H11NO3 B2928088 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 1229625-39-1; 98431-89-1

1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B2928088
CAS No.: 1229625-39-1; 98431-89-1
M. Wt: 157.169
InChI Key: PUGDEACANJGZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is used in various research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects .

Comparison with Similar Compounds

Uniqueness: 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid is unique due to its dimethylcarbamoyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGDEACANJGZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229625-39-1
Record name 1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid
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